1-Benzhydryl-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea
Description
1-Benzhydryl-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea is a synthetic small molecule characterized by a benzhydryl (diphenylmethyl) group, a central urea linkage, and a piperidine ring substituted with a 3-cyanopyrazine moiety. The benzhydryl group may enhance lipophilicity and membrane permeability, while the cyanopyrazine could contribute to hydrogen bonding or π-stacking interactions with biological targets .
Properties
IUPAC Name |
1-benzhydryl-3-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O/c26-17-22-24(28-14-13-27-22)31-15-11-19(12-16-31)18-29-25(32)30-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,13-14,19,23H,11-12,15-16,18H2,(H2,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGUPYLUEMGMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzhydryl-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure that includes a benzhydryl moiety and a piperidine ring substituted with a cyanopyrazine group. The chemical formula is , which indicates the presence of multiple functional groups conducive to biological interactions.
Research indicates that compounds similar to this compound may act as inhibitors of specific kinases, particularly Checkpoint Kinase 1 (CHK1). Inhibition of CHK1 has been associated with the treatment of various cancers, as it plays a critical role in cell cycle regulation and DNA repair mechanisms .
Antiproliferative Effects
Studies have demonstrated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) .
Case Studies
A notable study synthesized a series of diaryl urea derivatives, including those with piperidine and pyridine substitutions. These compounds were evaluated for their antiproliferative activity, revealing that many exhibited IC50 values comparable to established anticancer agents like sorafenib. For example, one compound in the series demonstrated an IC50 value of 2.39 μM against A549 cells, indicating potent activity .
Data Summary
The following table summarizes the biological activity data for selected compounds related to this compound:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 7u | A549 | 2.39 ± 0.10 | CHK1 Inhibition |
| Compound 7u | HCT116 | 3.90 ± 0.33 | CHK1 Inhibition |
| Sorafenib | A549 | 2.12 ± 0.18 | Multi-target Kinase Inhibitor |
| Sorafenib | HCT116 | 2.25 ± 0.71 | Multi-target Kinase Inhibitor |
Comparison with Similar Compounds
Core Structural Features
Substituent-Driven Pharmacological Differences
Benzhydryl vs. Phenyl/Indole Groups :
The benzhydryl group in the target compound introduces steric bulk compared to phenyl () or indole () substituents. This may improve binding to hydrophobic pockets in targets like kinases or GPCRs but could reduce aqueous solubility. In contrast, the indole moiety in DMPI/CDFII enables π-π interactions with bacterial enzyme active sites, critical for MRSA synergy .- Cyanopyrazine vs. Triazines (e.g., Compound 18) are known for strong hydrogen-bonding interactions, suggesting the target compound’s cyanopyrazine may offer a balance between potency and metabolic stability .
- Piperidine vs. Piperazine: Piperidine (saturated six-membered ring) in the target compound and derivatives offers conformational rigidity, whereas piperazine (two nitrogen atoms) in compounds improves solubility and pharmacokinetics. Piperazine derivatives in pyrido-pyrimidinones () may enhance blood-brain barrier penetration for CNS targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
